molecular formula C5H14O6P2 B106141 Tetramethyl methylenediphosphonate CAS No. 16001-93-7

Tetramethyl methylenediphosphonate

Cat. No.: B106141
CAS No.: 16001-93-7
M. Wt: 232.11 g/mol
InChI Key: XAVFZUKFLWOSOS-UHFFFAOYSA-N
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Safety and Hazards

Tetramethyl methylenediphosphonate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for Tetramethyl methylenediphosphonate were not found in the retrieved sources, its use in the preparation of phosphonate analogue of ribose-1-phosphate suggests potential applications in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyl methylenediphosphonate is typically synthesized through a methylation reaction. One common method involves reacting diethyl sulfoxide with methanol under basic conditions to produce this compound . The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is often purified through distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl methylenediphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted methylene compounds .

Comparison with Similar Compounds

Uniqueness: Tetramethyl methylenediphosphonate is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to its analogues. Its solubility in water and organic solvents makes it versatile for various applications .

Properties

IUPAC Name

bis(dimethoxyphosphoryl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O6P2/c1-8-12(6,9-2)5-13(7,10-3)11-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVFZUKFLWOSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CP(=O)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333919
Record name Tetramethyl methylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16001-93-7
Record name Tetramethyl methylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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